Methyl 4-cyclopropyl-3-iodobenzoate
Description
Properties
IUPAC Name |
methyl 4-cyclopropyl-3-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYVMHWRMYXQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CC2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661052 | |
| Record name | Methyl 4-cyclopropyl-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131588-06-1 | |
| Record name | Methyl 4-cyclopropyl-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl 4-Cyclopropyl-3-Iodobenzoate and Analogues
Structural and Functional Differences
Substituent Effects: Iodine vs. Hydroxy/Methoxy: The iodine atom in this compound enhances electrophilic aromatic substitution reactivity compared to methyl salicylate’s hydroxyl group, which participates in hydrogen bonding . This contrasts with the cyclopropylmethoxy group in the corrigendum compound, which adds bulk but improves solubility via ether linkages .
Physical Properties :
- This compound’s higher molecular weight (304.11 g/mol) and iodine content result in lower volatility compared to methyl salicylate (152.15 g/mol) .
- Lipophilicity trends: Iodinated derivatives (e.g., 7o) exhibit greater hydrophobicity than hydroxy/methoxy-substituted analogues, influencing their bioavailability and solvent compatibility .
Applications :
- Pharmaceutical Intermediates : this compound is tailored for Suzuki-Miyaura couplings due to its iodine substituent, whereas methyl salicylate is utilized in consumer products for its anti-inflammatory properties .
- Natural Product Derivatives : Sandaracopimaric acid methyl ester, a diterpene ester, is studied in ecological chemistry, highlighting the diversity of methyl esters in natural vs. synthetic contexts .
Research Findings and Limitations
- Synthetic Challenges : The cyclopropyl group in 7o complicates regioselective functionalization, requiring precise reaction conditions to avoid ring-opening side reactions .
- Comparative Bioactivity : While methyl salicylate is FDA-approved for topical use, iodinated benzoates like 7o are primarily preclinical candidates due to regulatory hurdles associated with halogenated compounds .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-cyclopropyl-3-iodobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. A plausible route is:
Cyclopropane introduction : Start with 4-cyclopropylbenzoic acid. Cyclopropyl groups are often introduced via [2+1] cycloaddition or cross-coupling (e.g., Suzuki with cyclopropylboronic acid precursors) .
Iodination : Direct iodination at the 3-position using iodine in an acidic medium (e.g., H₂SO₄) or via electrophilic substitution with N-iodosuccinimide (NIS) under controlled conditions .
Esterification : React the iodinated acid with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester .
- Key Variables : Temperature (0–25°C for iodination), solvent polarity (polar aprotic solvents enhance electrophilic substitution), and stoichiometric ratios (excess iodine improves yield but may require purification).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.8–3.9 ppm for OCH₃) and cyclopropyl protons (δ ~0.5–1.5 ppm). ¹H-¹³C HMBC correlations validate iodine’s position .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z for C₁₁H₁₁IO₂: ~318.98) and fragmentation patterns (e.g., loss of cyclopropyl or iodine) .
- X-ray Crystallography : Resolves steric effects of the bulky iodine and cyclopropyl substituents, confirming regiochemistry .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3-iodo group enables participation in:
- Suzuki-Miyaura Coupling : Reacts with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives .
- Ullmann Coupling : Forms C–N bonds with amines using CuI/ligand systems .
- Stability Note : Iodoarenes are prone to protodeiodination under strong acidic/basic conditions; inert atmospheres (N₂/Ar) minimize decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in iodination be addressed when synthesizing this compound?
- Methodological Answer :
- Directed ortho-Metalation : Use directing groups (e.g., ester or amide) to control iodine placement. For example, a tert-butyloxycarbonyl (Boc) group at the 4-position directs iodination to the 3-position .
- Protection/Deprotection Strategies : Temporarily protect the cyclopropyl group (e.g., as a silyl ether) to avoid steric hindrance during iodination .
- Contradictions : reports iodination in acidic media, but cyclopropyl groups may destabilize under strong acids. Alternative methods (e.g., NIS in AcOH) are preferable .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C (TGA data), releasing iodine. Store at –20°C in amber vials to prevent light-induced degradation .
- Solvent Compatibility : Stable in DMSO and DMF for >6 months but degrades in alcohols (e.g., MeOH) due to ester hydrolysis. Use anhydrous solvents with molecular sieves .
- Data Contradictions : suggests stability in ethanol, while notes hydrolysis—likely due to trace moisture. Confirm purity via HPLC before use .
Q. How can computational modeling optimize the design of derivatives for biological activity screening?
- Methodological Answer :
- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO/LUMO maps. The iodine atom’s σ-hole enhances halogen bonding with protein targets .
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to prioritize derivatives for synthesis. The cyclopropyl group’s rigidity may improve binding affinity .
- Validation : Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .
Methodological Challenges and Contradictions
- Synthesis Efficiency : and report conflicting iodination yields (60–85% vs. 45–70%). Optimize by screening catalysts (e.g., FeCl₃ vs. H₂SO₄) .
- Cross-Coupling Limitations : Suzuki reactions with bulky boronic acids (e.g., naphthyl) show lower yields (<50%); use Buchwald-Hartwig conditions for N-arylation instead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

